molecular formula C13H20N2O3 B1450476 tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate CAS No. 616875-89-9

tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate

Cat. No. B1450476
M. Wt: 252.31 g/mol
InChI Key: HWRUOYPXTIUDPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure of “tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate” is not available in the sources I found .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are used across various industries to prevent oxidative damage and extend product shelf life. Recent studies have highlighted the environmental occurrence, human exposure, and potential toxicity of SPAs. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and human tissues. Concerns have been raised about their potential hepatic toxicity, endocrine disrupting effects, and carcinogenicity, prompting calls for further research into safer alternatives (Liu & Mabury, 2020).

Three-phase Partitioning in Bioseparation Processes

Three-phase partitioning (TPP) is an emerging nonchromatographic bioseparation technology gaining attention for its efficiency in separating bioactive molecules from natural sources. This technology, involving tert-butanol among other solvents, is applicable in the food, cosmetics, and medicine industries for the separation and purification of proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds. The review emphasizes the need for further exploration of TPP technology to enhance the production and separation of bioactive molecules (Yan et al., 2018).

Bioactive Potential of Neo Acids and Neo Alkanes

A comprehensive review of naturally occurring and synthesized neo fatty acids, neo alkanes, and their analogs and derivatives, including those containing tertiary butyl groups, reveals their significant bioactive potential. These compounds are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. The review also considers the applications of some synthetic bioactive compounds containing a tertiary butyl group(s) in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Decomposition of Methyl Tert-Butyl Ether (MTBE)

Research into the decomposition of MTBE, a widely used gasoline additive, by adding hydrogen in a cold plasma reactor sheds light on the potential for applying radio frequency (RF) plasma reactors for the environmental remediation of MTBE. This study highlights the feasibility of using RF plasma technology for decomposing and converting MTBE into less harmful substances, demonstrating an alternative method for the environmental management of MTBE pollution (Hsieh et al., 2011).

Safety And Hazards

The safety and hazards associated with a chemical compound are important for handling and storage. Unfortunately, the specific safety and hazard information for “tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate” is not available in the sources I found .

Future Directions

The future directions for research and development involving “tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

tert-butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-6-11(16)10(9-15)5-4-7-14/h10H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRUOYPXTIUDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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